Cyproterone acetate-d3
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Overview
Description
Cyproterone acetate-d3 is a deuterium-labeled derivative of cyproterone acetate, a synthetic steroidal anti-androgen and progestogen. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of cyproterone acetate due to the presence of deuterium, which acts as a stable isotope tracer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyproterone acetate-d3 involves the incorporation of deuterium into the cyproterone acetate molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange or incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to separate the desired product from any impurities .
Chemical Reactions Analysis
Types of Reactions: Cyproterone acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted this compound compounds .
Scientific Research Applications
Cyproterone acetate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cyproterone acetate in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cyproterone acetate.
Drug Development: Used in the development and testing of new drugs by providing insights into the behavior of cyproterone acetate in the body.
Endocrinology: Researching the effects of anti-androgens and progestogens on hormonal pathways and their therapeutic potential
Mechanism of Action
Cyproterone acetate-d3 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This suppression of androgen activity leads to a reduction in androgen-dependent processes. Additionally, this compound has progestational properties, which contribute to its therapeutic effects in conditions like prostate cancer and severe acne .
Comparison with Similar Compounds
Cyproterone acetate: The non-deuterated form of cyproterone acetate-d3, widely used in clinical settings.
Flutamide: Another anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal anti-androgen with similar applications.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C24H29ClO4 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
UWFYSQMTEOIJJG-JQTROKFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
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